NAV-2729

Catalog No.
S608084
CAS No.
419547-11-8
M.F
C25H17ClN4O3
M. Wt
456.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NAV-2729

CAS Number

419547-11-8

Product Name

NAV-2729

IUPAC Name

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C25H17ClN4O3

Molecular Weight

456.9 g/mol

InChI

InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2

InChI Key

WHYGBVWGARJOCS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

Synonyms

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo(1,5-a)pyrimidin-7(4H)-one, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)pyrazolo(1,5-a)pyrimidin-7(4H)-one, NAV-2729, NAV2729

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

Anticancer Properties:

Grassofermata, a plant belonging to the genus Centaurea, has been investigated for its potential anticancer properties. Studies have shown that extracts from Grassofermata exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer [, ]. The mechanisms underlying these anticancer effects are still being elucidated, but they are thought to involve multiple pathways, including the induction of apoptosis (cell death) and the inhibition of cell proliferation [, ].

Anti-inflammatory Properties:

Grassofermata has also been shown to possess anti-inflammatory properties. Studies have demonstrated that extracts from the plant can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in immune cells [, ]. These findings suggest that Grassofermata may be beneficial in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease.

Antioxidant Activity:

Grassofermata is rich in various bioactive compounds, including phenolic acids and flavonoids, which are known for their antioxidant properties []. These compounds can scavenge free radicals and reactive oxygen species (ROS), which are harmful molecules that can damage cells and contribute to the development of various chronic diseases [].

Antimicrobial Activity:

Studies have shown that extracts from Grassofermata exhibit antimicrobial activity against various bacteria and fungi []. This suggests that the plant may have potential applications in the development of new antimicrobial agents.

NAV-2729 is a small molecule inhibitor primarily recognized for its selective inhibition of the ADP-ribosylation factor 6 (Arf6) GTPase. It has been shown to impede the progression of uveal melanoma in orthotopic xenograft models, highlighting its potential therapeutic applications in cancer treatment. The compound is characterized by its ability to bind specifically to the pleckstrin homology domain of ASAP1, a GTPase-activating protein implicated in various cancer pathways. This binding alters the cellular distribution of ASAP1, although the complete mechanism of action remains under investigation .

Grassofermata acts as a selective inhibitor of fatty acid transport protein 2 (FATP2) []. FATP2 is responsible for transporting long-chain fatty acids across cell membranes. By inhibiting FATP2, Grassofermata reduces the cellular uptake of fatty acids [].

  • A study by Saini et al. (2015) demonstrated that Grassofermata effectively inhibited fatty acid uptake in various cell lines at low micromolar concentrations (IC50 8-11 μM) [].
  • The mechanism likely involves binding to the FATP2 protein and interfering with its ability to transport fatty acids [].
  • Safety data for Grassofermata is limited. Cayman Chemical classifies it as potentially hazardous and recommends handling with appropriate precautions [].
  • Specific data on toxicity, flammability, or reactivity is not currently available.
  • As a general rule, researchers should handle unknown compounds with care, following proper laboratory safety protocols.

NAV-2729 functions by inhibiting the exchange activity of Arf GTPases, particularly Arf6. It blocks both spontaneous nucleotide exchange and exchange catalyzed by guanine nucleotide exchange factors such as Brag2 and ARNO. While initial studies indicated a specific interaction with Arf6, further investigations suggest that NAV-2729 may also affect other Arf isoforms, thereby influencing their interactions with downstream effectors .

The biological activity of NAV-2729 extends beyond its interaction with Arf6. It has been shown to inhibit cell proliferation across various cell lines, although sensitivity does not correlate directly with Arf6 expression levels. Additionally, NAV-2729 induces significant changes in cytoskeletal dynamics, such as the reduction of actin stress fibers and focal adhesions in treated cells . The compound's multifaceted target profile includes at least 48 additional potential targets, complicating the understanding of its complete biological effects .

NAV-2729 has promising applications in cancer therapy, particularly for tumors where Arf6 plays a critical role in progression and metastasis. Its ability to inhibit cell proliferation and alter cytoskeletal dynamics positions it as a candidate for further development in targeted cancer therapies. Additionally, due to its complex target profile, NAV-2729 could be explored for use in combination therapies aimed at enhancing treatment efficacy against resistant cancer types .

Several compounds share structural or functional similarities with NAV-2729, primarily targeting GTPases or related pathways. Below is a comparison highlighting their uniqueness:

CompoundPrimary TargetMechanism of ActionUnique Features
NAV-2729Arf6Inhibits nucleotide exchangeSelective for Arf6 over other GTPases
Brefeldin AArf1/Arf6Disrupts Golgi apparatus functionWell-studied; broader effects on trafficking
BragsinBrag2Inhibits Brag2 activitySpecific to Brag2 without affecting Arf6
SecinH3Arf1Inhibits Arf1 activationFocused on early endosomal trafficking

NAV-2729 stands out due to its selective inhibition of Arf6 while also influencing other cellular pathways through complex interactions with various proteins involved in cell signaling and cytoskeletal organization .

Molecular Structure and Physicochemical Attributes

NAV-2729, systematically named 3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, represents a significant compound within the pyrazolopyrimidine class of heterocyclic molecules [1] [2]. This compound exhibits a complex molecular architecture that combines multiple aromatic systems within a fused heterocyclic framework.

Molecular Structure and Formula

The molecular structure of NAV-2729 is characterized by a pyrazolo[1,5-a]pyrimidin-7(4H)-one core scaffold substituted at positions 2, 3, and 5 with benzyl, para-chlorophenyl, and para-nitrophenyl groups, respectively [8]. The compound possesses the molecular formula C₂₅H₁₇ClN₄O₃, reflecting its composition of 25 carbon atoms, 17 hydrogen atoms, one chlorine atom, four nitrogen atoms, and three oxygen atoms [2] [5].

PropertyValueReference
Molecular FormulaC₂₅H₁₇ClN₄O₃ [2] [5]
Molecular Weight456.88 g/mol [2] [6]
Chemical Abstracts Service Number419547-11-8 [2] [5]
PubChem Compound Identifier2257249 [2] [8]
International Union of Pure and Applied Chemistry International Chemical Identifier KeyWHYGBVWGARJOCS-UHFFFAOYSA-N [2]

Physical and Chemical Properties

NAV-2729 demonstrates distinctive physicochemical characteristics that influence its behavior in various chemical environments. The compound appears as a yellow to white-beige crystalline powder under standard conditions [5] [6]. Its solubility profile indicates good dissolution in dimethyl sulfoxide, achieving concentrations up to 100 millimolar, which facilitates its use in biochemical assays and research applications [6] [9].

The compound exhibits notable stability when stored at temperatures between 2-8 degrees Celsius, maintaining its structural integrity and purity over extended periods [5]. Purity specifications for research-grade NAV-2729 typically range from 97.5 to 100 percent, with commercial preparations consistently achieving greater than 98 percent purity as determined by high-performance liquid chromatography analysis [2] [5].

Spectroscopic Characteristics

Spectroscopic analysis confirms the structural identity of NAV-2729 through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption patterns consistent with the pyrazolopyrimidine framework, including stretching vibrations associated with the aromatic carbon-nitrogen bonds and the carbonyl functionality present in the seven-membered ring [5]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with proton and carbon-13 spectra demonstrating patterns consistent with the proposed molecular structure [5].

Membrane Partitioning Properties

Research has demonstrated that NAV-2729 exhibits complex behavior in aqueous environments, forming supramolecular assemblies while simultaneously partitioning efficiently into phospholipid membranes [4]. This dual behavior significantly influences the compound's biochemical interactions and cellular distribution patterns. The compound's ability to integrate into lipid bilayers suggests favorable lipophilic characteristics that may contribute to its biological activity profile [4].

Synthetic Routes and Chemical Modifications

General Synthetic Approaches to Pyrazolopyrimidines

The synthesis of NAV-2729 follows established methodologies for constructing pyrazolo[1,5-a]pyrimidine frameworks, which represent a well-studied class of heterocyclic compounds. Multiple synthetic strategies have been developed for preparing pyrazolopyrimidine derivatives, including multicomponent reactions, cyclization approaches, and one-pot methodologies [13] [15] [27].

Contemporary synthetic approaches to pyrazolopyrimidine scaffolds frequently employ three-component reactions involving aminopyrazole precursors, activated carbonyl compounds, and various electrophilic partners [13] [15]. These methodologies offer advantages in terms of synthetic efficiency and atom economy, allowing for the rapid construction of complex heterocyclic systems from readily available starting materials.

Multicomponent Synthetic Strategies

One-pot synthetic protocols have emerged as particularly valuable approaches for pyrazolopyrimidine construction. Four-component condensation reactions involving hydrazines, methylenemalononitriles, aldehydes, and alcohols have been successfully employed to generate pyrazolo[3,4-d]pyrimidine derivatives under mild reaction conditions [27]. These methodologies proceed through sequential nucleophilic addition, cyclization, and aromatization steps to afford the target heterocyclic products.

The synthetic versatility of pyrazolopyrimidine formation is further demonstrated by alternative approaches utilizing sodium salts of hydroxymethylene cycloalkanones and unsaturated ketone compounds as key intermediates [26]. These methods enable the incorporation of diverse substitution patterns while maintaining the core heterocyclic framework essential for biological activity.

Cyclization and Ring Formation Strategies

Advanced synthetic methodologies for pyrazolopyrimidine construction often involve sequential cyclization processes that build the target framework through carefully orchestrated bond-forming reactions [29]. Novel nitrogen-nitrogen bond-forming cyclizations have been developed that enable the one-pot synthesis of N-aryl pyrazolopyrimidine derivatives under mild reaction conditions [29].

These cyclization approaches typically proceed through electron-deficient hydroxylamine intermediates that undergo subsequent ring closure reactions to form the pyrazolopyrimidine core [29]. The methodology demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents on aromatic ring systems while maintaining good synthetic yields.

Chemical Modification and Structure-Activity Relationships

The pyrazolopyrimidine scaffold provides numerous opportunities for chemical modification and structural diversification. Systematic exploration of substitution patterns at various positions of the heterocyclic core has revealed important structure-activity relationships that guide medicinal chemistry optimization efforts [10] [15].

Substitution at the 2-position with benzyl groups, as observed in NAV-2729, represents a common structural motif in bioactive pyrazolopyrimidines [1] [8]. The incorporation of halogenated aromatic substituents, such as the para-chlorophenyl group present at the 3-position, frequently enhances biological activity and selectivity profiles [11] [15].

Functional Group Tolerance and Synthetic Compatibility

Modern synthetic approaches to pyrazolopyrimidine derivatives demonstrate excellent functional group tolerance, accommodating diverse chemical functionalities without compromising synthetic efficiency [27] [29]. This compatibility enables the preparation of structurally complex derivatives bearing sensitive functional groups, labile protecting groups, and unprotected reactive centers.

The mild reaction conditions typically employed in contemporary pyrazolopyrimidine synthesis protocols make these methodologies particularly suitable for late-stage functionalization and analog preparation [27] [29]. This synthetic accessibility has facilitated extensive structure-activity relationship studies and the development of optimized derivatives with enhanced biological profiles.

XLogP3

5.3

Wikipedia

NAV2729

Dates

Last modified: 08-15-2023

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